2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
The molecule “2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid” is a complex organic compound. It contains a bicyclic heptane structure, which is a seven-membered ring, and also features a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (t-Boc or BOC), which is commonly used in organic synthesis as a protective group for amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic heptane ring, along with the carboxylic acid and t-Boc groups. The exact 3D conformation would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the carboxylic acid and t-Boc groups. The carboxylic acid could undergo reactions such as esterification or amide formation, while the t-Boc group could be removed under acidic conditions to reveal a free amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Synthesis of Glutamic Acid Analogues
The synthesis of conformationally constrained amino acids, such as 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues, has been reported. These analogues are derived from L-serine through a series of reactions, including a key transannular alkylation step. This synthesis pathway offers a method for producing protected glutamate analogues, contributing to the development of peptidomimetics and conformational probes (Hart & Rapoport, 1999).
Unnatural Amino Acid Synthesis
The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid represents a significant advancement in the field of unnatural amino acid production. This synthesis involves simple adjustments of reaction conditions to obtain cis or trans acids, highlighting the versatility and efficiency of this synthetic approach for producing novel amino acid structures (Bakonyi et al., 2013).
Precursors for Constrained β-Amino Acids
Research on N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane has unveiled its potential as a precursor for conformationally constrained β-amino acids. These precursors can be transformed into amino acid derivatives, offering a pathway to oligomers with defined secondary structures, which are of interest in the field of peptide-based drug development (Krow et al., 2016).
Scalable Synthesis for Research and Development
An efficient, scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been developed, emphasizing the importance of controlling the stereoselectivity of key synthesis steps. This work facilitates the production of specific stereoisomers required for advanced research applications and drug discovery (Gan et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-5-7-8(9(7)13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOCNDJUQRXVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251019-95-0 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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